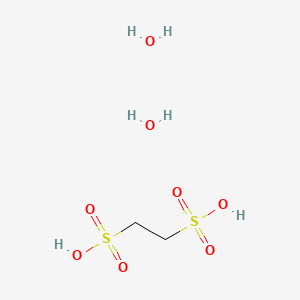

Ácido 1,2-etanodisulfónico Dihidratado

Descripción general

Descripción

1,2-Ethanedisulfonic Acid Dihydrate is an organic compound with the chemical formula C₂H₆O₆S₂. It is a white to gray to brown crystalline powder that is highly soluble in water, alcohol, and ether but insoluble in non-polar solvents . This compound is known for its strong acidity and is used in various chemical and industrial applications.

Aplicaciones Científicas De Investigación

Intermedio Farmacéutico

El Ácido 1,2-etanodisulfónico Dihidratado sirve como intermedio en la producción de productos farmacéuticos. Se utiliza particularmente en la síntesis de supresores de la tos como Coughmefen . Su papel como bloque de construcción en el desarrollo de fármacos es crucial debido a sus grupos ácidos sulfónicos que pueden reaccionar para formar varios derivados.

Química Analítica

En química analítica, este compuesto se utiliza para procesos de titulación debido a su naturaleza ácida. Puede actuar como un estándar para determinar la concentración de otras sustancias a través de reacciones ácido-base .

Síntesis Química

Los grupos ácidos sulfónicos en el this compound lo convierten en un reactivo valioso en la síntesis química. Se puede utilizar para introducir grupos sulfonato en las moléculas, lo que es una modificación común en la síntesis de tintes, tensioactivos y polímeros .

Investigación Bioquímica

En bioquímica, la capacidad del compuesto para unirse a las proteínas se puede explotar en técnicas de purificación de proteínas. Puede actuar como una resina de intercambio iónico para separar las proteínas en función de su carga .

Estudios Ambientales

El this compound se puede utilizar en estudios ambientales para rastrear las fuentes de contaminación del agua. Su firma química única permite que se utilice como un marcador para rastrear el movimiento de contaminantes en los cuerpos de agua .

Ciencia de los Materiales

En la ciencia de los materiales, este compuesto se puede utilizar en la creación de materiales avanzados. Sus grupos ácidos sulfónicos pueden ser parte de reacciones de reticulación que forman la columna vertebral de los polímeros de alto rendimiento .

Catálisis

La porción de ácido sulfónico del this compound puede servir como un catalizador en varias reacciones orgánicas. Puede aumentar la velocidad de las reacciones de esterificación e hidrólisis debido a sus fuertes propiedades ácidas .

Imagen Médica

Por último, en la imagen médica, los derivados del this compound se pueden utilizar como agentes de contraste en escáneres de resonancia magnética. Los grupos sulfonato interactúan con el campo magnético, mejorando el contraste de la imagen y ayudando en el diagnóstico de enfermedades .

Mecanismo De Acción

Target of Action

1,2-Ethanedisulfonic Acid Dihydrate is a diprotic sulfonic acid . It’s a strong acid with pKa values of -1.46 and -2.06

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

It is used in pharmaceutical formulations, where the salts with the active ingredient are known as edisylates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Ethanedisulfonic Acid Dihydrate. It is soluble in water and alcohol, but insoluble in non-polar solvents . It should be stored in a dry, ventilated, and light-protected place, away from oxidants and flammable substances . It has corrosive irritability, and skin contact can cause allergic reactions .

Análisis Bioquímico

Biochemical Properties

1,2-Ethanedisulfonic Acid Dihydrate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form salts with active pharmaceutical ingredients, enhancing their solubility and stability . The compound’s strong acidic nature allows it to participate in proton transfer reactions, which are crucial in many metabolic pathways.

Cellular Effects

1,2-Ethanedisulfonic Acid Dihydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their conformation and activity, thereby impacting cellular functions . Additionally, its strong acidic properties can alter the pH of the cellular environment, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 1,2-Ethanedisulfonic Acid Dihydrate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the formation of enzyme-inhibitor complexes, thereby reducing the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Ethanedisulfonic Acid Dihydrate can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 1,2-Ethanedisulfonic Acid Dihydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

1,2-Ethanedisulfonic Acid Dihydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s strong acidic properties enable it to participate in proton transfer reactions, which are essential in various metabolic processes . Additionally, it can influence metabolic flux and metabolite levels by altering enzyme activity.

Transport and Distribution

Within cells and tissues, 1,2-Ethanedisulfonic Acid Dihydrate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability are also influenced by its interactions with these transporters and proteins.

Subcellular Localization

1,2-Ethanedisulfonic Acid Dihydrate is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or lysosomes . These localizations can impact the compound’s function and its interactions with other biomolecules.

Métodos De Preparación

1,2-Ethanedisulfonic Acid Dihydrate can be synthesized through several methods:

Reaction of Ethanesulfonic Acid with Sulfur Dioxide: Ethanesulfonic acid reacts with sulfur dioxide to form 1,2-ethanedisulfonic acid, which is then hydrated to form the dihydrate.

Reaction of Ethanolamine with Sulfuric Acid: Ethanolamine reacts with sulfuric acid at high temperatures to produce 1,2-ethanediol, which is then reacted with excess concentrated sulfuric acid at lower temperatures to yield 1,2-ethanedisulfonic acid dihydrate.

Análisis De Reacciones Químicas

1,2-Ethanedisulfonic Acid Dihydrate undergoes various chemical reactions:

- **Common Reagents and

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can yield simpler sulfonic compounds.

Substitution: It can participate in substitution reactions where the sulfonic acid groups are replaced by other functional groups.

Propiedades

IUPAC Name |

ethane-1,2-disulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGUSEBCDAKBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721064 | |

| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5982-56-9 | |

| Record name | 1,2-Ethanedisulfonic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

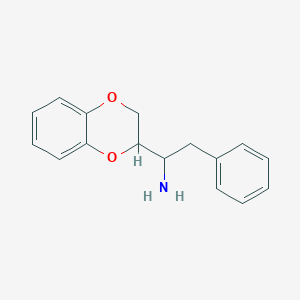

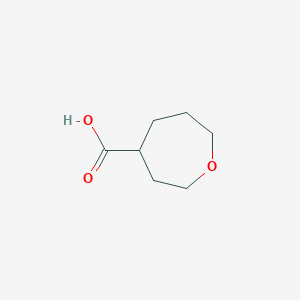

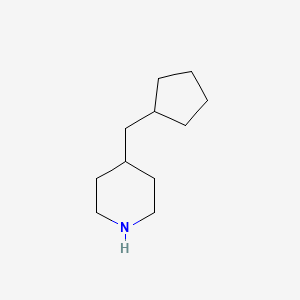

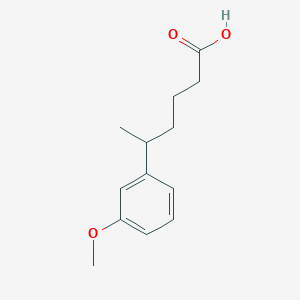

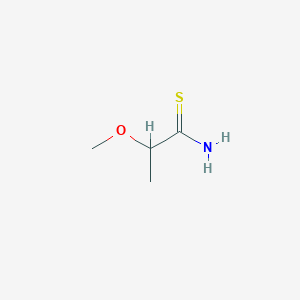

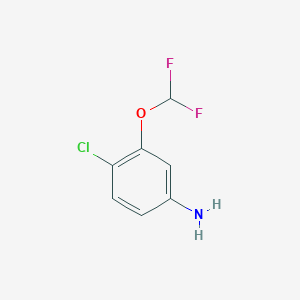

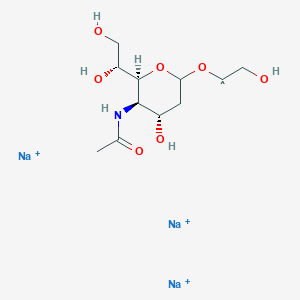

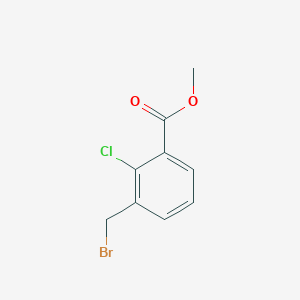

Feasible Synthetic Routes

Q1: How does 1,2-Ethanedisulfonic Acid Dihydrate interact with paracetamol, and what are the implications for pharmaceutical properties?

A1: The research demonstrates that 1,2-Ethanedisulfonic Acid Dihydrate (EDSA) acts as a strong acid, readily donating protons to form salts with paracetamol, a weakly basic drug []. This interaction leads to the formation of a new crystalline solid form, specifically an amide salt, characterized by ionic interactions between the sulfonate group of EDSA and the protonated amino group of paracetamol [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1425421.png)

![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)